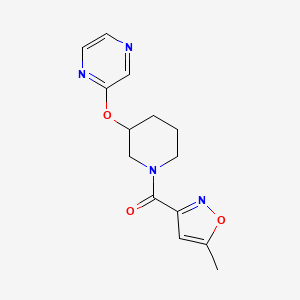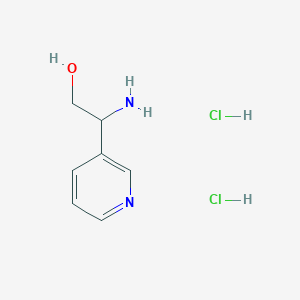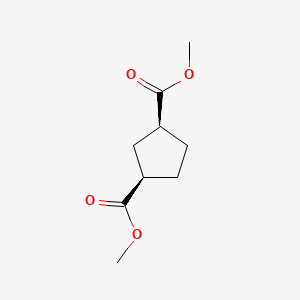
1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene” suggests a benzene ring with acetyl (COCH3), hydroxyl (OH), and methyl (CH3) substituents. The positions of these substituents are indicated by the numbers in the name .
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the acetyl, hydroxyl, and methyl groups to the benzene ring. This could involve Friedel-Crafts acylation (for the acetyl groups), electrophilic aromatic substitution (for the methyl group), and perhaps a form of direct hydroxylation (for the hydroxyl groups) .Molecular Structure Analysis
The molecule contains a benzene ring, which is planar, and the substituents may cause the molecule to be non-planar. The presence of the acetyl groups and the hydroxyl groups also suggests that the compound can participate in hydrogen bonding .Chemical Reactions Analysis
The acetyl and hydroxyl groups are quite reactive. The acetyl group can undergo nucleophilic acyl substitution, and the hydroxyl group can participate in a variety of reactions, including those typical of alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. The presence of the polar acetyl and hydroxyl groups suggests that the compound would have some degree of solubility in polar solvents .Applications De Recherche Scientifique
- Researchers have found that the bis(biarylhydrazone) derivative possesses high antiradical and cytoprotective activity .
- The resulting reaction products can be further utilized in synthetic transformations, including the synthesis of various heterocycles .
- For instance, 4,5-dihydro-1H-pyrazole derivatives synthesized from chalcones exhibit properties such as antibacterial, antituberculous, and analgesic effects .
- These bis-derivatives contain various substituents (e.g., furyl, thiophene, 4-dimethylaminophenyl) and offer potential applications .
- Unfortunately, the reaction yielded a crystalline product with low yield and strong tarring of the reaction mixture .
Antioxidant and Cytoprotective Activity
Synthetic Transformations
Chalcones and Heterocycles
Bis-Derivatives of 4,5-Dihydro-1H-Pyrazole
Failed Attempt at Bis(Phenylpyrazoline) Synthesis
Related Compounds
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(5-acetyl-2,4-dihydroxy-3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-5-10(14)8(6(2)12)4-9(7(3)13)11(5)15/h4,14-15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXPYYTZBSOMMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1O)C(=O)C)C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2368009.png)
![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2368012.png)
![ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2368013.png)


![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2368018.png)


![Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate](/img/structure/B2368022.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide](/img/structure/B2368026.png)
![N-(2-chloro-4-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2368029.png)